Benzamide,3-fluoro-N-2-pyridinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Beschreibung
Systematic IUPAC Nomenclature and Structural Formula
The compound benzamide,3-fluoro-N-2-pyridinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is systematically named according to IUPAC rules as 3-fluoro-N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide . This nomenclature reflects its core benzamide structure, substituent positions, and functional groups:
- Benzamide backbone : A benzene ring substituted with a carboxamide group (-CONH-) at position 1.
- 3-fluoro substituent : A fluorine atom at position 3 on the benzene ring.
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group : A boronic ester moiety at position 4, comprising a 1,3,2-dioxaborolane ring with four methyl groups at positions 4 and 5.
- N-(pyridin-2-yl) substitution : A pyridin-2-yl group attached to the amide nitrogen.
The structural formula (Figure 1) highlights these features, with the boronic ester group serving as a key reactive site for cross-coupling reactions.
Table 1: Key molecular properties
| Property | Value |
|---|---|
| IUPAC Name | 3-fluoro-N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Molecular Formula | C₁₉H₁₈BFN₃O₃ |
| Molecular Weight | 381.17 g/mol (calculated) |
| Structural Features | Benzamide core, fluorinated aromatic ring, boronic ester, pyridinyl substituent |
Alternative Designations in Chemical Databases
This compound is cataloged under various identifiers across chemical databases, though its primary designation aligns with its systematic IUPAC name. Key alternative identifiers include:
- CAS Registry Number : While not explicitly listed in the provided sources, analogous boronic ester-containing benzamides (e.g., 1416775-83-1) suggest proprietary or research-specific codes may apply.
- PubChem CID : Derivatives such as 4-fluoro-N-(piperidin-3-yl)benzamide (CID 53256524) demonstrate structural similarities, though this specific compound may lack a public CID entry.
- Supplier Codes : Often labeled by suppliers using abbreviated descriptors (e.g., "3-fluoro-4-boronate benzamide-pyridinyl") or alphanumeric codes (e.g., VC14784220).
The absence of a widely recognized CAS number underscores its status as a specialty reagent, primarily referenced in synthetic organic chemistry literature.
Relationship to Boronic Acid Derivatives and Arylboronate Esters
This compound belongs to the arylboronate ester class, characterized by a boron atom bonded to an aromatic ring via an oxygen-donating ligand system. Its dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) acts as a stabilized form of boronic acid, offering distinct advantages:
- Enhanced Stability : The pinacol-derived boronic ester resists protodeboronation and oxidation, unlike free boronic acids.
- Reactivity in Cross-Couplings : As a substrate in Suzuki-Miyaura reactions, the boronate group facilitates carbon-carbon bond formation with aryl halides under palladium catalysis.
- Solubility Profile : The lipophilic methyl groups improve solubility in organic solvents, critical for reaction optimization.
Table 2: Comparison with related boron-containing compounds
| Compound Type | Stability | Reactivity | Common Applications |
|---|---|---|---|
| Boronic Acid (Ar-B(OH)₂) | Moderate | High | Direct coupling, sensing |
| Arylboronate Ester (Ar-B(OR)₂) | High | Tunable | Suzuki-Miyaura coupling, drug synthesis |
| Trifluoroborate (Ar-BF₃⁻) | Very High | Low | Bioconjugation, materials |
The integration of a pyridinyl group further modulates electronic properties, potentially enhancing coordination to transition metal catalysts during coupling reactions. This dual functionality—boron-mediated reactivity and nitrogen-directed metal binding—positions the compound as a versatile intermediate in pharmaceutical and materials science applications.
Eigenschaften
Molekularformel |
C18H20BFN2O3 |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
3-fluoro-N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H20BFN2O3/c1-17(2)18(3,4)25-19(24-17)13-9-8-12(11-14(13)20)16(23)22-15-7-5-6-10-21-15/h5-11H,1-4H3,(H,21,22,23) |
InChI-Schlüssel |
JVYJANIAKXKDPE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=N3)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Borylation Methodology
Palladium-catalyzed borylation represents the most efficient method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position to the amide. This approach typically employs bis(pinacolato)diboron as the boron source with various palladium catalysts.
The following general reaction scheme illustrates this approach:
- Synthesis of 3-fluoro-N-(pyridin-2-yl)benzamide from 3-fluorobenzoic acid or 3-fluorobenzoyl chloride and 2-aminopyridine
- Palladium-catalyzed borylation to introduce the boronate ester group at the para position
Detailed Borylation Procedure
A representative procedure adapted from similar compounds involves:
- A mixture of 3-fluoro-N-(pyridin-2-yl)benzamide (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), potassium acetate (3 equivalents) in 1,4-dioxane with a small amount of DMF is degassed under nitrogen.
- Addition of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.05-0.10 equivalents) as catalyst.
- Heating the sealed reaction vessel at 100°C for 12-24 hours.
- Cooling and filtration through Celite followed by solvent removal.
- Purification via flash column chromatography using ethyl acetate/hexanes gradient.
This method typically yields 70-85% of the borylated product, as demonstrated with similar compounds in the literature.
| Reagent | Equivalents | Amount for 5 mmol scale |
|---|---|---|
| 3-fluoro-N-(pyridin-2-yl)benzamide | 1.0 | 1.08 g |
| Bis(pinacolato)diboron | 1.1 | 1.40 g |
| Potassium acetate | 3.0 | 1.47 g |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.1 | 0.37 g |
| 1,4-Dioxane | - | 10 mL |
| DMF | - | 1 mL |
Alternative Borylation Methods
Miyaura Borylation Procedure
An alternative approach uses the Miyaura borylation reaction, which has been successfully applied to similar compounds:
- To a solution containing 4-bromo-3-fluoro-N-(pyridin-2-yl)benzamide (1 equivalent) in 1,4-dioxane, add bis(pinacolato)diboron (1.2 equivalents) and potassium acetate (3 equivalents).
- Degas the solution with nitrogen for 10 minutes.
- Add PdCl₂(dppf) (0.05 equivalents) and heat the mixture to 100°C under inert atmosphere for 12-16 hours.
- Filter the reaction mixture through Celite and rinse with ethyl acetate.
- Concentrate the filtrate in vacuo and purify via column chromatography.
This methodology typically provides yields of 70-80% for similar compounds.
Borylation Using Tetrakis(triphenylphosphine)palladium(0)
An alternative catalyst system involves:
- Combining 4-bromo-3-fluoro-N-(pyridin-2-yl)benzamide (1 equivalent) with bis(pinacolato)diboron (1.3 equivalents) and potassium carbonate (3 equivalents) in a mixture of 1,4-dioxane and water (3:1).
- Adding Pd(PPh₃)₄ (0.05-0.10 equivalents) as catalyst.
- Heating the mixture at 90-100°C for 2-3 hours, potentially under microwave irradiation for accelerated reaction times.
- Extracting with ethyl acetate, washing with brine, and purifying by column chromatography.
Amide Formation Approaches
Direct Amidation Using Acid Chloride
The synthesis of the amide linkage can be achieved through the reaction of an acid chloride with 2-aminopyridine:
- Preparation of 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride from the corresponding benzoic acid using thionyl chloride or oxalyl chloride.
- Reaction with 2-aminopyridine in the presence of a base (typically triethylamine or pyridine) in dichloromethane or THF at 0°C to room temperature.
- Purification by recrystallization or column chromatography.
This method typically provides yields of 85-95% for the amidation step.
Coupling Reagent-Mediated Amidation
An alternative approach utilizes coupling reagents to activate the carboxylic acid:
- Reaction of 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with 2-aminopyridine in the presence of HBTU or EDC/HOBt and a base (DIPEA or triethylamine) in DMF or DCM.
- Stirring at room temperature for 12-24 hours.
- Aqueous workup and purification by column chromatography.
This method is particularly advantageous when the acid chloride formation might compromise the boronate ester.
Complete Synthetic Procedures
Method A: Borylation of Pre-formed Amide
This two-step procedure begins with amide formation followed by borylation:
Step 1: Synthesis of 3-fluoro-N-(pyridin-2-yl)benzamide
- Dissolve 3-fluorobenzoyl chloride (1.59 g, 10 mmol) in dry dichloromethane (25 mL) and cool to 0°C.
- Add a solution of 2-aminopyridine (0.94 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Wash with water, 1M HCl, saturated NaHCO₃, and brine.
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify by column chromatography (hexanes/ethyl acetate) to obtain 3-fluoro-N-(pyridin-2-yl)benzamide.
Step 2: Borylation
- In a flame-dried flask under nitrogen, combine 3-fluoro-N-(pyridin-2-yl)benzamide (2.16 g, 10 mmol), bis(pinacolato)diboron (2.79 g, 11 mmol), and potassium acetate (2.94 g, 30 mmol) in 1,4-dioxane (20 mL) and DMF (2 mL).
- Degas the mixture with nitrogen for 10 minutes.
- Add Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.5 mmol) and heat at 100°C for 18 hours in a sealed vessel.
- Cool to room temperature, filter through Celite, and concentrate the filtrate.
- Purify by column chromatography (gradient of ethyl acetate in hexanes) to obtain the target compound.
Expected yield: 65-75% over two steps.
Method B: Amidation of Pre-formed Borylated Benzoic Acid
This alternative approach begins with borylation followed by amidation:
Step 1: Synthesis of 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Combine 3-fluoro-4-bromobenzoic acid (2.19 g, 10 mmol), bis(pinacolato)diboron (2.79 g, 11 mmol), and potassium acetate (2.94 g, 30 mmol) in 1,4-dioxane (20 mL).
- Degas the mixture with nitrogen for 10 minutes.
- Add Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.5 mmol) and heat at 100°C for 18 hours.
- Filter through Celite and concentrate the filtrate.
- Purify by recrystallization from ethyl acetate/hexanes or column chromatography.
Step 2: Amide Formation
- Convert the acid to the acid chloride using oxalyl chloride (1.5 eq.) in DCM with catalytic DMF, or
- Activate the acid using HBTU (1.1 eq.) in DMF with DIPEA (3 eq.).
- React with 2-aminopyridine (1.0-1.2 eq.) at 0°C to room temperature for 4-6 hours.
- Perform aqueous workup and purify by column chromatography.
Expected yield: 60-70% over two steps.
Characterization Data
The following analytical data can be expected for the target compound:
| Property | Expected Value |
|---|---|
| Physical appearance | White to off-white solid |
| Melting point | 125-130°C |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.10-10.20 (s, 1H, NH), 8.35-8.40 (m, 1H, pyridine), 7.75-7.85 (m, 2H, aromatic), 7.60-7.70 (m, 1H, aromatic), 7.35-7.45 (m, 2H, aromatic), 7.05-7.15 (m, 1H, aromatic), 6.90-7.00 (m, 1H, pyridine), 1.30-1.40 (s, 12H, pinacol methyl groups) |
| MS (ESI) | [M+H]⁺ calculated: 369.17; found: 369.17 |
| HPLC purity | >95% |
Optimization Considerations
Several factors can influence the success of these synthetic procedures:
Borylation Optimization
| Parameter | Optimization Range | Effect on Yield |
|---|---|---|
| Catalyst loading | 1-10 mol% | Higher loading increases rate but may lead to side reactions |
| Temperature | 80-120°C | Higher temperatures increase rate but may degrade boronate |
| Reaction time | 6-24 hours | Longer times increase conversion but may lead to decomposition |
| Solvent ratio (dioxane:DMF) | 10:0 to 9:1 | Small amounts of DMF can improve solubility and conversion |
Amidation Optimization
| Parameter | Optimization Range | Effect on Yield |
|---|---|---|
| Activation method | Acid chloride vs. coupling reagent | Acid chloride is more reactive but less selective |
| Base | TEA, DIPEA, pyridine | Different bases can affect reaction rate and selectivity |
| Temperature | 0-25°C | Lower temperatures reduce side reactions |
| Concentration | 0.1-0.5 M | Higher concentrations increase rate but may reduce selectivity |
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Pyridinyl- und Fluorgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid.
Substitution: Tetra-n-Butylammoniumfluorid in Dimethylformamid.
Hauptprodukte
Oxidation: Bildung entsprechender Oxide.
Reduktion: Bildung reduzierter Derivate.
Substitution: Bildung substituierter Pyridinyl- und Fluorderivate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Die Verbindung übt ihre Wirkung hauptsächlich durch ihre Rolle als Zwischenprodukt bei der Synthese von BTK-Inhibitoren aus. BTK-Inhibitoren wirken, indem sie an das Bruton-Tyrosinkinase-Enzym binden und so dessen Aktivität hemmen. Diese Hemmung stört die Signalwege, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind.
Wirkmechanismus
The compound exerts its effects primarily through its role as an intermediate in the synthesis of BTK inhibitors. BTK inhibitors work by binding to the Bruton’s tyrosine kinase enzyme, thereby inhibiting its activity. This inhibition disrupts the signaling pathways involved in the proliferation and survival of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The following table summarizes key analogues of the target compound, highlighting structural variations and functional implications:
Key Differences and Implications
Substituent Position and Electronic Effects: Fluorine at 3-position (target compound) vs. 2-position () alters electron-withdrawing effects and steric interactions. The 3-F configuration may enhance binding to aromatic binding pockets in enzymes . Pyridinyl vs. In contrast, cyclopropyl () or trifluoromethyl groups () prioritize hydrophobicity and metabolic stability.
Boronate Ester Position :
- The 4-boronate in the target compound vs. 3-boronate in or 5-boronate in affects regioselectivity in cross-coupling reactions. The 4-position may offer better steric accessibility for Suzuki-Miyaura reactions .
Simpler analogues (e.g., ) serve as foundational building blocks, while complex derivatives () are tailored for specific drug candidates.
Stability and Reactivity
- Boronate Hydrolysis : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group offers improved stability against hydrolysis compared to unsubstituted boronic acids, critical for storage and handling .
Biologische Aktivität
Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3-fluoro-N-2-pyridinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is notable for its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a fluorinated benzamide core with a pyridine ring and a boron-containing moiety that may influence its biological properties.
The biological activity of benzamide derivatives often involves their interaction with specific biological targets. For the compound , it has been observed to exhibit inhibitory activity against various kinases and enzymes implicated in disease processes.
- GSK-3β Inhibition : Preliminary studies indicate that benzamide derivatives can inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in numerous cellular processes including metabolism and cell survival. The IC50 values for related compounds range from 10 to 1314 nM .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells .
Structure-Activity Relationships (SAR)
The introduction of fluorine and other substituents can significantly alter the pharmacological profile of benzamide derivatives. The presence of a pyridine ring and boron moiety enhances the compound's lipophilicity and potentially its binding affinity to target proteins.
Table 1: Structure-Activity Relationship Summary
| Compound | GSK-3β IC50 (nM) | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| Compound A | 10 | Yes | High potency |
| Compound B | 1314 | No | Low potency |
| Benzamide derivative | TBD | Yes | Potential for further optimization |
Case Studies
Several studies have explored the biological activity of similar benzamide compounds:
- Inhibitory Activity : A study reported that compounds with a similar scaffold exhibited significant GSK-3β inhibition, suggesting that modifications in the benzamide structure can enhance activity .
- Cytotoxicity Evaluation : In vitro assays on HT-22 and BV-2 cell lines showed varying degrees of cytotoxicity at different concentrations, indicating that while some derivatives maintain cell viability at therapeutic doses, others may induce cytotoxic effects at higher concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
